PND-1186 was synthesized as part of research aimed at developing small-molecule inhibitors targeting focal adhesion kinase. The compound belongs to the class of 2,4-diamino-pyridine derivatives, which are known for their biological activity against various kinases, particularly in cancer treatment contexts. Its hydrochloride form enhances solubility, making it suitable for biological assays and potential clinical applications .
The synthesis of PND-1186 hydrochloride involves several key steps:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
PND-1186 possesses a complex molecular structure characterized by a 2,4-diamino-pyridine core. The molecular formula is CHClN, with a molecular weight of approximately 243.7 g/mol.
PND-1186 undergoes several chemical reactions relevant to its mechanism of action:
The mechanism of action for PND-1186 primarily revolves around its role as a focal adhesion kinase inhibitor:
PND-1186 hydrochloride exhibits several notable physical and chemical properties:
PND-1186 has significant implications in scientific research and potential therapeutic applications:
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a cytoplasmic non-receptor tyrosine kinase that integrates signals from integrins, growth factor receptors, and cytokine receptors. It regulates fundamental cellular processes including proliferation, survival, migration, and invasion. In cancer, FAK signaling becomes dysregulated, promoting tumor progression, metastasis, and resistance to conventional therapies. Its overexpression correlates with poor prognosis across multiple solid tumors, making it a compelling target for precision oncology. PND-1186 hydrochloride (also known as VS-4718 hydrochloride) emerges as a potent, reversible FAK inhibitor designed to disrupt these oncogenic pathways.
FAK activation initiates downstream signaling cascades critical for cancer progression. Key mechanisms include:
Table 1: Key FAK-Dependent Signaling Pathways in Cancer
Pathway | Downstream Effectors | Oncogenic Function |
---|---|---|
FAK-Src-p130Cas | PI3K/AKT, NF-κB | Anti-apoptosis, cell survival |
FAK-Ras-MAPK | ERK, Jun N-terminal kinase | Proliferation, migration |
FAK-Paxillin | Actin cytoskeleton regulators | Focal adhesion turnover, invasion |
FAK-β-catenin | Cyclin D1, c-Myc | Cell cycle progression, stemness maintenance |
FAK is amplified in 8q24.3 chromosomal regions in breast, ovarian, and colorectal carcinomas. Overexpression correlates with:
Table 2: FAK Overexpression in Solid Tumors and Functional Consequences
Tumor Type | Overexpression Frequency | Anchorage-Independence Mechanism |
---|---|---|
Breast carcinoma | 40–50% | FAK/p130Cas-mediated caspase-3 inhibition |
Ovarian carcinoma | 60–70% | β5 integrin-osteopontin survival signaling |
Neuroblastoma | 73% | FAK-Neogenin-1/integrin β1 axis activation |
Triple-negative breast cancer | 80% | IGF-1R/FAK/YAP-driven proliferation |
Key Insight: PND-1186 hydrochloride (0.1 µM) induces apoptosis in suspended 4T1 breast carcinoma cells by blocking FAK/p130Cas phosphorylation, highlighting its efficacy against anchorage-independent growth [1] [3].
FAK inhibitors counteract tumor-specific vulnerabilities:
Table 3: Preclinical Efficacy of PND-1186 Hydrochloride
Model System | PND-1186 Dose | Key Outcomes | Mechanistic Insight |
---|---|---|---|
4T1 orthotopic tumors (mice) | 100 mg/kg s.c., twice daily | 2-fold ↓ tumor weight; ↑ caspase-3 activation | Inhibition of FAK/p130Cas phosphorylation |
ID8 ovarian ascites (mice) | 0.5 mg/mL in drinking water | ↓ ascites tumor burden; no weight loss | Sustained FAK Tyr-397 dephosphorylation |
HEY ovarian cancer cells | 1 µM for 6 days | G0/G1 cell cycle arrest; ↓ cyclin D1 | Disruption of β5 integrin signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7